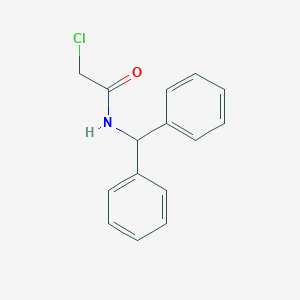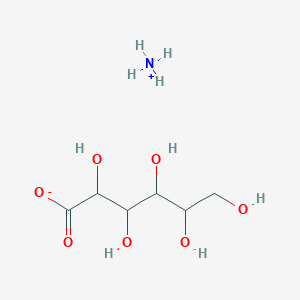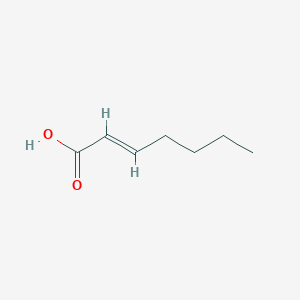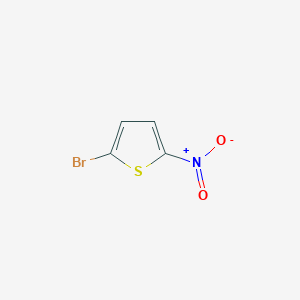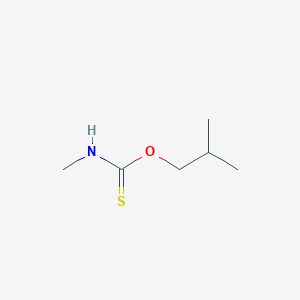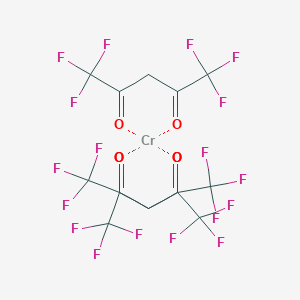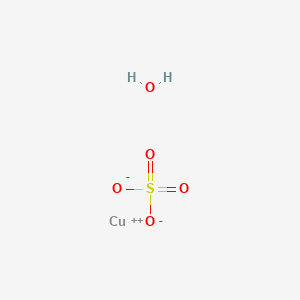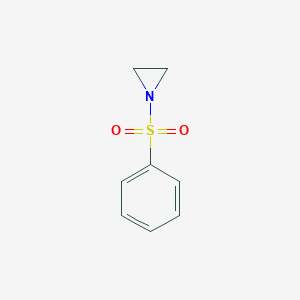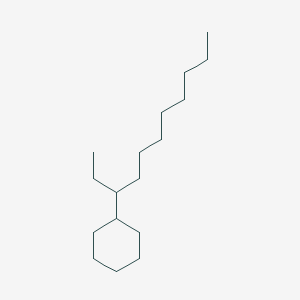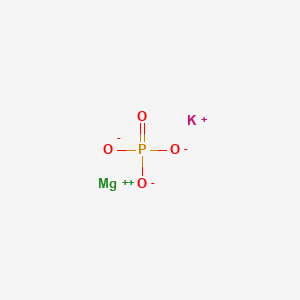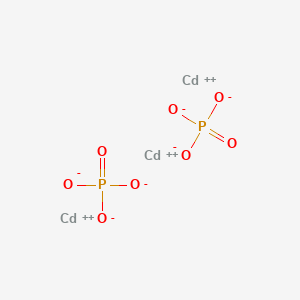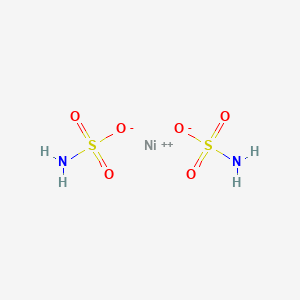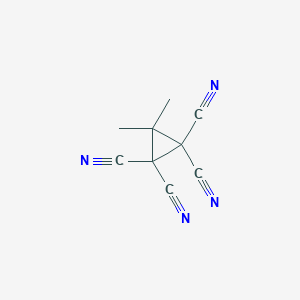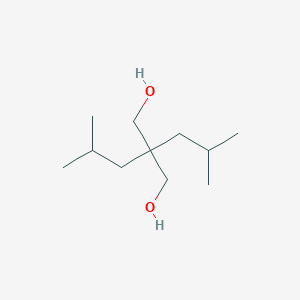
2,2-二异丁基-1,3-丙二醇
描述
Synthesis Analysis
The synthesis of 2,2-Diisobutyl-1,3-propanediol and related compounds involves various chemical reactions, including enzymatic resolutions and oxidative esterification processes. Enzymatic resolutions have been carried out by way of enzymatic catalyzed hydrolyses or acylations, showing preferential attack on S substrates and demonstrating best enantioselectivity with specific enzymes (Mbappé & Sicsic, 1993). Moreover, oxidative esterification of homologous series of diols with methanol has been investigated using titania-supported gold, palladium, and gold–palladium catalysts, revealing that additional methyl groups decrease the reactivity (Kotionova et al., 2012).
Molecular Structure Analysis
The molecular structure of 2,2-Diisobutyl-1,3-propanediol features all-carbon quaternary stereocenters, achieved through enantioselective desymmetrization of 2,2-disubstituted 1,3-propanediols, which is a significant aspect in the synthesis of stereocenter-rich molecules (Lee, You, & Kang, 2011).
科学研究应用
Application 1: Production of Polymer Materials
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials .
- Methods of Application or Experimental Procedures: This compound is used in the production of various types of polymers, including polyether, polyurethane, and polyesters. It is also used as a monomer for polycondensations .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polymers contributes to their desired properties, although the specific outcomes can vary depending on the type of polymer and the other components used in its production .
Application 2: Anti-Breast Cancer Development
- Summary of the Application: The compound 2,2-diphenyl-1,3-propanediol (22D13P) has been found to be useful in the development of anti-breast cancer treatments .
- Methods of Application or Experimental Procedures: Molecular docking was used to examine the interactions between the 22D13P molecule and the 6I65 receptor from the estrogen-related receptor family. The molecular dynamics simulation analysis was also conducted .
- Results or Outcomes: The analysis showed that the 22D13P molecule can be a potential inhibitor for breast cancer treatment .
Application 3: Production of Bio-Based Polyesters
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol can be used in the production of bio-based polyesters .
- Methods of Application or Experimental Procedures: This compound can be used as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polyesters contributes to their desired properties, although the specific outcomes can vary depending on the type of polyester and the other components used in its production .
Application 4: Downstream Processing of Biologically Produced Diols
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the downstream processing of biologically produced diols .
- Methods of Application or Experimental Procedures: This compound is used in the separation of these diols from fermentation broth, which makes up more than 50% of the total costs in their microbial production .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the downstream processing of these diols contributes to the efficiency and cost-effectiveness of their production .
Application 5: Production of Polypropylene Terephthalate Fibers
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used as a monomer in the production of polypropylene terephthalate fibers .
- Methods of Application or Experimental Procedures: This compound is used in the production of these fibers, which have received much attention due to their unique properties .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these fibers contributes to their desired properties, although the specific outcomes can vary depending on the other components used in its production .
Application 6: Metabolizing Glycerol
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the metabolizing of glycerol .
- Methods of Application or Experimental Procedures: This compound is used in conjunction with the dha BCE gene and the dha T gene, which encode GDHt and 1,3-PDOR, for effectively metabolizing glycerol .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the metabolizing of glycerol contributes to the efficiency of this process .
属性
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diisobutyl-1,3-propanediol | |
CAS RN |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

